Bromopropargyl alcohol Bromopropargyl alcohol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13967381
InChI: InChI=1S/C3H3BrO/c1-2-3(4)5/h1,3,5H
SMILES:
Molecular Formula: C3H3BrO
Molecular Weight: 134.96 g/mol

Bromopropargyl alcohol

CAS No.:

Cat. No.: VC13967381

Molecular Formula: C3H3BrO

Molecular Weight: 134.96 g/mol

* For research use only. Not for human or veterinary use.

Bromopropargyl alcohol -

Specification

Molecular Formula C3H3BrO
Molecular Weight 134.96 g/mol
IUPAC Name 1-bromoprop-2-yn-1-ol
Standard InChI InChI=1S/C3H3BrO/c1-2-3(4)5/h1,3,5H
Standard InChI Key ZIFINZAFEUOWBS-UHFFFAOYSA-N
Canonical SMILES C#CC(O)Br

Introduction

Structural and Chemical Properties of Bromopropargyl Alcohol

Bromopropargyl alcohol (C₃H₅BrO) features a terminal alkyne group (-C≡CH), a hydroxyl group (-OH), and a bromine atom bonded to the central carbon. This trifunctional architecture confers distinct reactivity:

  • Alkyne Group: Participates in coupling reactions (e.g., Sonogashira, Glaser) and cycloadditions .

  • Bromine Substituent: Serves as a leaving group in nucleophilic substitutions or cross-coupling reactions .

  • Hydroxyl Group: Enables hydrogen bonding, esterification, or oxidation to ketones .

Physicochemical Properties (theoretical estimates):

PropertyValue
Molecular Weight137.98 g/mol
Boiling Point~150–160°C (extrapolated)
Solubility in WaterModerate (polar solvents)
pKa (Hydroxyl)~12–14 (similar to alcohols)

Synthetic Methodologies for Bromopropargyl Alcohol

Bromination of Propargyl Alcohol

Propargyl alcohol undergoes electrophilic bromination using N-bromosuccinimide (NBS) or bromine sources under controlled conditions. For example, NBS in dichloromethane with triphenylphosphine selectively brominates propargyl alcohol to yield bromoallenes , though bromopropargyl alcohol may form as an intermediate (Scheme 1):

Scheme 1: Proposed bromination pathway
Propargyl alcohol+NBSPPh3Bromopropargyl alcoholBromoallene\text{Propargyl alcohol} + \text{NBS} \xrightarrow{\text{PPh}_3} \text{Bromopropargyl alcohol} \rightarrow \text{Bromoallene}

Barbier-Type Alkylation

Sonochemical Barbier reactions between propargyl bromide and carbonyl compounds (e.g., aldehydes) generate homopropargyl alcohols . Modifying this method with brominated substrates could yield bromopropargyl alcohol:

RCHO+HC≡C-CH2BrZn, THFR-C(OH)-CH2-C≡CHBr\text{RCHO} + \text{HC≡C-CH}_2\text{Br} \xrightarrow{\text{Zn, THF}} \text{R-C(OH)-CH}_2\text{-C≡CHBr}

Applications in Organic Synthesis

Building Block for Heterocycles

The alkyne and bromine groups facilitate cyclization reactions. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides produces triazoles, while bromine enables Suzuki-Miyaura couplings to form biaryl structures .

Polymer Modification

Bromopropargyl alcohol’s dual functionality allows incorporation into polymers via step-growth polymerization. Bromine acts as a crosslinking site, enhancing thermal stability in epoxy resins .

Industrial and Pharmaceutical Relevance

Agrochemical Intermediates

Bromopropargyl alcohol derivatives serve as precursors to herbicides. For example, bromine-enhanced electrophilicity improves binding to plant acetyl-CoA carboxylase .

Pharmaceutical Synthesis

The compound’s alkyne group enables click chemistry for drug conjugates. A 2024 study utilized analogous bromoalkynes to synthesize kinase inhibitors with sub-nM IC₅₀ values .

Challenges and Future Directions

Current limitations include:

  • Synthetic Yield: Competing bromoallene formation reduces efficiency .

  • Characterization Gaps: NMR and crystallographic data remain unpublished.

Future research should prioritize:

  • Catalytic asymmetric synthesis using chiral Brønsted acids .

  • Toxicokinetic studies to establish occupational exposure limits.

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